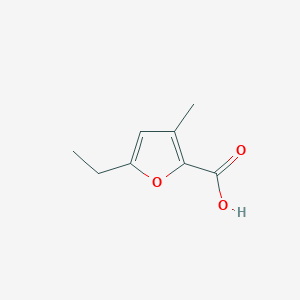
5-Ethyl-3-methylfuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-3-methylfuran-2-carboxylic acid: is an organic compound with the molecular formula C8H10O3. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of an ethyl group at the 5-position and a methyl group at the 3-position of the furan ring, along with a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-3-methylfuran-2-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of furan derivatives followed by carboxylation. For instance, starting with 3-methylfuran, an ethyl group can be introduced at the 5-position through a Friedel-Crafts alkylation reaction using ethyl chloride and aluminum chloride as a catalyst. The resulting intermediate can then be oxidized to introduce the carboxylic acid group at the 2-position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity in forming carbon-carbon bonds. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-3-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce new substituents at different positions on the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Friedel-Crafts alkylation and acylation reactions typically use catalysts like aluminum chloride (AlCl3) and boron trifluoride (BF3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction can produce 5-ethyl-3-methylfuran-2-methanol .
Scientific Research Applications
Chemistry: In organic synthesis, 5-Ethyl-3-methylfuran-2-carboxylic acid serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its furan ring system is a common motif in many bioactive molecules, and modifications to its structure can lead to compounds with enhanced biological activity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the manufacture of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of 5-Ethyl-3-methylfuran-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
3-Methyl-2-furoic acid: Similar in structure but lacks the ethyl group at the 5-position.
5-Methyl-2-furoic acid: Similar but has a methyl group instead of an ethyl group at the 5-position.
2-Furoic acid: Lacks both the ethyl and methyl groups, having only the carboxylic acid group on the furan ring.
Uniqueness: 5-Ethyl-3-methylfuran-2-carboxylic acid is unique due to the presence of both ethyl and methyl groups on the furan ring, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s lipophilicity, making it more suitable for certain applications compared to its simpler analogs .
Properties
IUPAC Name |
5-ethyl-3-methylfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-6-4-5(2)7(11-6)8(9)10/h4H,3H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAILRQZRMFAYIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(O1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2898026.png)
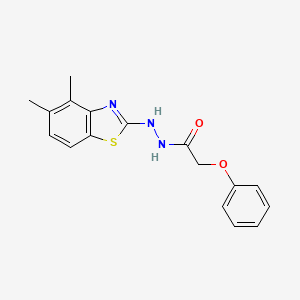
![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azepane](/img/structure/B2898029.png)
![[2-(Methoxymethyl)oxan-2-yl]methanamine](/img/structure/B2898030.png)
![5-Azaspiro[3.5]nonan-8-amine dihydrochloride](/img/structure/B2898032.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2898034.png)
![N-(3-chloro-4-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2898035.png)

![N-(4-acetylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2898037.png)
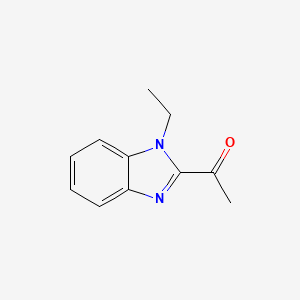
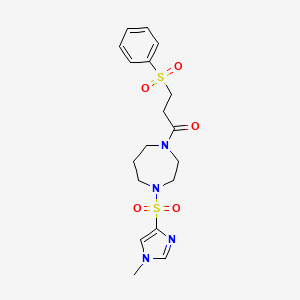
![4-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylazetidin-3-yl]morpholine](/img/structure/B2898042.png)
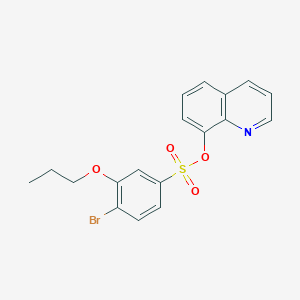
![1,7-dimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2898048.png)
